2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-6-4-7-17(12-16)15-30-22-11-3-2-10-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-8-5-9-19(27)13-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMMVWYOIJVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with a unique molecular structure that includes a dihydropyrano-benzothiazine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C23H21ClN2O4S
- Molecular Weight : Approximately 485.99 g/mol
The compound features multiple functional groups, including an amino group and a carbonitrile group, which contribute to its chemical reactivity and biological activities.
Biological Activities
Research indicates that derivatives of this compound class exhibit significant biological activities. Notable findings include:
Anticancer Activity
Studies have shown that compounds with similar structural motifs display promising anticancer properties. For instance, derivatives containing the benzothiazine scaffold have been linked to the inhibition of cancer cell proliferation. A recent study highlighted the activity of certain benzothiazine derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range (Table 1) .
Antimicrobial Properties
Compounds within this class have also exhibited antimicrobial properties. The presence of chlorine and other substituents has been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Acetylcholinesterase Inhibition
The potential for acetylcholinesterase inhibition has been explored in related compounds. Inhibitors of this enzyme are crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Some derivatives have shown IC50 values significantly lower than standard drugs used in therapy .
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Targeting key enzymes such as acetylcholinesterase.
- Cellular Signaling Modulation : Altering pathways involved in cell growth and apoptosis.
Case Studies
- Anticancer Evaluation : A study on a series of benzothiazine derivatives reported significant cytotoxicity against various cancer cell lines. The most active compound exhibited an IC50 value of 0.00975 mg/mL against S. aureus .
- Antimicrobial Testing : Another investigation found that specific substitutions on the phenyl ring enhanced antibacterial activity against E. faecalis, suggesting a structure-activity relationship that favors halogenated compounds .
Data Tables
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro-substituted phenyl ring | Anticancer, Antimicrobial |
| 1,4-Benzothiazine Derivative | Sulfur and nitrogen in six-membered ring | Anticancer activity |
| Coumarin Derivatives | Coumarin backbone | Anticoagulant effects |
Scientific Research Applications
Antimicrobial Activity
Recent studies have reported that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations. The minimum inhibitory concentrations (MICs) were determined, revealing promising antibacterial activity.
Anticancer Potential
A related class of compounds has shown considerable anticancer activity. For example, a study evaluated a series of pyrano[3,2-c]chromene derivatives for their effects on cancer cell lines. The results indicated that some derivatives led to microtubule disruption and G2/M cell cycle arrest in melanoma cells. These findings suggest that the compound could be explored for its anticancer properties, particularly in targeting specific cancer types.
Potential Drug Development
Given its structural complexity and biological activities, 2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide may serve as a lead compound in drug development. Its potential applications include:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer drugs : Developing therapies for melanoma and possibly other cancers.
Case Studies
- Antimicrobial Activity Evaluation :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyranobenzothiazine Family
The target compound shares structural homology with two series of pyranobenzothiazines synthesized by Ahmad et al. (2019):
- Series 1: 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (e.g., 6a–r).
- Series 2: 2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (e.g., 7a–r) .
Key Structural Differences :
- Position 4 : The target compound features a 3-chlorophenyl group, whereas Series 1 and 2 derivatives have a phenyl group. The chlorine atom enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
- Position 6: The target compound has a 3-methylbenzyl substituent, contrasting with the benzyl (Series 1) or methyl (Series 2) groups.
Table 1: Substituent Comparison
Physicochemical Properties
Melting Points and IR Data :
- IR Spectra: The target compound’s cyano group (~2190 cm⁻¹) and sulfone groups (~1636 cm⁻¹) align with Series 1 derivatives (e.g., 6h: 2191 cm⁻¹ for CN, 1636 cm⁻¹ for C=O/S=O) .
Table 2: Physical Properties
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Yield (%) |
|---|---|---|---|
| Target Compound | Not reported | ~2190 | ~80 |
| Series 1 (6h) | 232–236 | 2191 | 68 |
| Pyrano-Pyrazole (3s) | 170.7–171.2 | 2220 | 80 |
Mechanistic Insights :
Table 3: MAO Inhibition Data
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| Series 1 (6h) | 85.2 | 0.42 | 203 |
| Series 2 (7r) | 92.7 | 0.38 | 244 |
| Target Compound* | Not reported | Not reported | Likely MAO-B selective |
*Inferred based on structural similarity.
Divergent Bioactivities in Other Analogues
Q & A
Basic: What synthetic methodologies are most effective for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step process starting with methyl anthranilate, followed by coupling with methane sulfonyl chloride, N-benzylation/methylation, and ring closure using sodium hydride to form the 2,1-benzothiazine precursor. A subsequent multicomponent reaction with malononitrile and substituted benzaldehydes yields the target compound . Critical optimization parameters include:
- Temperature control : Maintaining reflux conditions during the ring-closure step to prevent side reactions.
- Catalyst selection : Sodium hydride enhances cyclization efficiency.
- Purification : Column chromatography or recrystallization from DMF/water improves purity .
Basic: Which analytical techniques are recommended for confirming structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- IR spectroscopy : Identifies functional groups (e.g., NH at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.2–2.4 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 386 [M⁺] for related analogs) .
- HPLC : Assesses purity (>95% by area normalization) .
Advanced: How can researchers design experiments to evaluate selectivity for MAO-A vs. MAO-B inhibition?
Answer:
- Enzyme assays : Use recombinant human MAO-A and MAO-B with isoform-specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) .
- IC₅₀ determination : Perform dose-response curves with reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).
- Selectivity ratio : Calculate IC₅₀(MAO-B)/IC₅₀(MAO-A); a ratio >10 indicates MAO-A selectivity .
- Kinetic studies : Analyze inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots.
Advanced: What computational approaches elucidate binding interactions with monoamine oxidase isoforms?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Key residues (e.g., MAO-B Tyr435, MAO-A Phe208) stabilize binding via π-π stacking with aromatic substituents .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes.
- Binding energy calculations : MM-PBSA/GBSA methods quantify interaction energies, correlating with experimental IC₅₀ values .
Basic: What are common pitfalls in the ring-closure step, and how are they addressed?
Answer:
- Low yields : Often due to incomplete cyclization. Mitigate by optimizing sodium hydride stoichiometry (1.2–1.5 equivalents) .
- Byproduct formation : Use anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis.
- Temperature sensitivity : Maintain strict control (±2°C) during reflux to prevent decomposition .
Advanced: How should contradictory data (e.g., dual inhibition vs. isoform specificity) be resolved?
Answer:
- Orthogonal assays : Confirm activity using fluorometric (Amplex Red) and radiometric (¹⁴C-tyramine) methods.
- Crystallography : Resolve binding ambiguities via X-ray structures of inhibitor-enzyme complexes .
- Statistical analysis : Apply ANOVA to compare replicate datasets; outliers may indicate assay variability .
Advanced: What strategies improve solubility for in vivo studies without altering bioactivity?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes.
- Salt formation : React with HCl or sodium citrate to form stable salts .
Basic: How is stereochemical purity ensured during synthesis?
Answer:
- Chiral chromatography : Use Chiralpak columns to separate enantiomers.
- Optical rotation : Measure [α]D²⁵ to confirm enantiomeric excess (>99%).
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced: What in silico tools predict metabolic stability and toxicity profiles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
